molecular formula C16H15NO2 B5243527 3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile

3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile

Cat. No.: B5243527
M. Wt: 253.29 g/mol
InChI Key: SNYAIZCYEDAKTK-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile is an organic compound with the molecular formula C16H15NO2 It is a derivative of benzonitrile, characterized by the presence of methoxy and methylphenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylphenylmethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-methylbenzonitrile
  • 4-Methoxy-3-methylbenzaldehyde
  • 4-Cyano-2-methoxytoluene

Comparison

Compared to similar compounds, 3-Methoxy-4-[(4-methylphenyl)methoxy]benzonitrile is unique due to the presence of both methoxy and methylphenylmethoxy groups. This structural feature imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYAIZCYEDAKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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